(1-Amino-2-propenyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100432-06-2 |
|---|---|
Molecular Formula |
C3H8NO3P |
Molecular Weight |
137.07 g/mol |
IUPAC Name |
1-aminoprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7) |
InChI Key |
LAANRVSZVSWKKK-UHFFFAOYSA-N |
SMILES |
C=CC(N)P(=O)(O)O |
Canonical SMILES |
C=CC(N)P(=O)(O)O |
Synonyms |
(1-amino-2-propenyl)phosphonic acid 1-APPA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Racemic Synthesis Approaches
Racemic synthesis provides a direct route to α-aminophosphonates, often serving as a foundational strategy. These methods typically involve the construction of the core structure without control over the stereochemistry at the α-carbon.
Sequential Oxidation, Sulfoxide (B87167) Elimination, and Deprotection Strategies
A key racemic synthesis of (1-Amino-2-propenyl)phosphonic acid involves a multi-step sequence starting from a protected amino phosphonate (B1237965) precursor. One documented method begins with diphenyl [1-[(benzyloxycarbonyl)amino]-3-(phenylthio)propyl] phosphonate. evitachem.com This synthesis unfolds through the following key transformations:
Oxidation: The sulfide (B99878) group in the starting material is oxidized to a sulfoxide. This step is crucial for setting up the subsequent elimination reaction.
Sulfoxide Elimination: The intermediate sulfoxide undergoes thermal elimination, creating the carbon-carbon double bond (the propenyl group). This step is a critical part of forming the unsaturated backbone of the target molecule.
Deprotection: The final step involves the removal of protecting groups from both the amino function (benzyloxycarbonyl group) and the phosphonate esters (phenyl groups) to yield the final this compound. evitachem.com
This sequential strategy highlights the importance of controlled, stepwise reactions to build the final complex molecule from a more straightforward, protected precursor. evitachem.com
Utilizing Substituted Aldehydes as Starting Materials
A versatile and widely used method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction. researchgate.net This one-pot, three-component condensation reaction brings together an aldehyde, an amine, and a dialkyl phosphite (B83602). researchgate.netsemanticscholar.org While not specifically detailed for this compound itself in the provided context, this methodology is broadly applicable to a vast range of substituted α-aminophosphonates.
The general mechanism involves the initial reaction between the aldehyde and the amine to form an imine intermediate, which is then attacked by the nucleophilic phosphite. The reaction can be catalyzed by various agents or, in some cases, proceed under catalyst-free conditions. researchgate.net
Another approach involves the use of 2H-azirine derivatives as precursors. These strained heterocycles can undergo regioselective nucleophilic addition. For instance, the addition of alcohols or thiols to phosphorus-substituted 2H-azirines can lead to the formation of various α-aminophosphine oxides and phosphonates, some of which are allylic in nature. nih.govmdpi.com The synthesis can proceed through the isolation of an intermediate aziridine (B145994), which then undergoes ring-opening to yield the final product. nih.gov
| Starting Material Type | Reaction Name/Type | Key Intermediates | Resulting Product Class |
| Substituted Aldehyde | Kabachnik-Fields Reaction | Imine | α-Aminophosphonates |
| 2H-Azirine | Nucleophilic Addition/Ring-Opening | Aziridine | Allylic α-Aminophosphine Oxides/Phosphonates |
Asymmetric Synthesis of Enantiopure Analogs
The biological activity of α-amino phosphonic acids is often dependent on the specific stereochemistry of the molecule. nih.gov Therefore, the development of asymmetric synthetic routes to obtain enantiomerically pure or enriched analogs is a critical area of research.
Catalytic Stereoselective Approaches for α-Amino Phosphonic Acids
Several catalytic strategies have been developed to control the stereochemical outcome of reactions that form α-amino phosphonates. These methods often employ chiral catalysts to induce enantioselectivity.
Organocatalytic Amidoalkylation: A stereoselective organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts has been reported. This reaction, catalyzed by chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts, can produce enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with high enantiomeric excess (up to 92% ee). nih.gov
Chiral Phosphoric Acid Catalysis: A highly enantioselective Friedel–Crafts-type addition of indole (B1671886) or pyrrole (B145914) nucleophiles to N-o-nitrophenylsulfenyl (Nps) imino phosphonate can be catalyzed by a chiral phosphoric acid. This method provides a practical route to chiral α-amino phosphonic acid derivatives. nii.ac.jp
Chiral Thiourea Catalysis: The hydrophosphonylation of N-benzyl imines can be catalyzed by a chiral thiourea, leading to highly enantioenriched α-amino phosphonic acids after a subsequent deprotection step. organic-chemistry.org
Chiral Metal Complex Catalysis: Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have been shown to effectively catalyze the addition of phosphites to aldimines, yielding enantioenriched α-amino phosphonates with high yields and enantioselectivities. organic-chemistry.org
| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |
| Chiral Quinine-derived Ammonium Salts | α-Amidoalkylation | Dimethyl phosphite, 1-(N-acylamino)alkyltriphenylphosphonium salts | Up to 92% |
| Chiral Phosphoric Acid | Friedel–Crafts-type Addition | N-o-nitrophenylsulfenyl imino phosphonate, Indole/Pyrrole | High |
| Chiral Thiourea | Hydrophosphonylation | N-benzyl imines, Dialkyl phosphites | High |
| Chiral TBOx-Al(III) Complex | Hydrophosphonylation | Aldimines, Phosphites | High |
Preparation of Enantiopure α-Amino Phosphonic Acids
Beyond catalytic methods, strategies involving chiral auxiliaries or resolution are employed to access enantiopure α-amino phosphonic acids.
One approach involves the use of chiral sulfinyl imines. For example, chiral p-toluenesulfinyl imines can react with lithium diethyl phosphite in a diastereoselective manner to produce α-aminophosphonates in excellent yields and high diastereoselectivities. The chiral auxiliary can then be removed by simple acid hydrolysis to afford the enantiomerically pure α-aminophosphonic acids. nih.gov
Another strategy is based on kinetic resolution. A racemic starting material, such as an imidazolidinone derived from a glycine (B1666218) ester, can be resolved using a chiral acid like (R)-mandelic acid. nih.gov This allows for the isolation of one diastereomeric salt, which can then be converted into an enantiomerically pure intermediate. Subsequent chemical modifications, such as radical halogenation followed by an Arbuzov reaction and stereoselective alkylation, can lead to the formation of tetrasubstituted α-aminophosphonates with excellent diastereoselectivity. nih.gov
The use of chiral P-H spirophosphoranes has also been reported. These reagents can react with prochiral aldimines to afford, after selective hydrolysis, (α-amino)phosphonic acid amphiphiles in both enantiopure forms. nih.gov
Derivatization Strategies
The core structure of this compound and its analogs can be further modified through various derivatization strategies to explore structure-activity relationships or to synthesize more complex molecules like phosphonopeptides.
N-Functionalization: The amino group of α-aminophosphonate acetals can be functionalized, for example, by reaction with p-toluenesulfonyl chloride in the presence of pyridine (B92270) to yield N-tosylated derivatives. mdpi.com
Phosphonopeptide Synthesis: Phosphonopeptides, where an amide bond is replaced by a phosphonamidate or phosphonate linkage, are important peptide mimics. mdpi.combeilstein-journals.org These can be synthesized by coupling an N-protected aminoalkylphosphonic acid monoester with an amino acid ester. mdpi.com A common method involves activating the phosphonic acid, for instance, by converting it to a phosphonochloridate, which then reacts with the amino group of the amino acid ester. mdpi.com Four-component condensation reactions also offer a direct route to phosphonopeptides from simple starting materials like amides, aldehydes, dichlorophosphites, and amino esters. mdpi.com
Mixed Phosphonate Ester Formation: Symmetrical dialkyl phosphonates can be converted into mixed phosphonate diesters. This can be achieved by a monochlorination of the phosphonate followed by substitution with a different alcohol or phenol. mdpi.com This methodology has also been adapted to synthesize amino acid-based n-alkylphosphonamidates directly from symmetrical phosphonate diesters and amino acid methyl esters. mdpi.com
| Derivatization Target | Reagents/Method | Resulting Derivative |
| Amino Group | p-Toluenesulfonyl chloride, Pyridine | N-Tosyl-α-aminophosphonates |
| Phosphonic Acid | Phosphonochloridate formation, Coupling with amino acid esters | Phosphonopeptides (with phosphonamidate bond) |
| Phosphonate Ester | Monochlorination, Substitution with alcohols/phenols | Mixed Phosphonate Diesters |
| Phosphonate Ester | Monochlorination, Substitution with amino acid esters | Amino Acid-based Phosphonamidates |
N-Functionalization of α-Aminophosphine Oxide and Phosphonate Acetals
A key strategy in the synthesis of complex α-aminophosphorus compounds is the N-functionalization of α-aminophosphine oxide and phosphonate acetals. nih.gov This approach allows for the introduction of various functional groups onto the nitrogen atom, thereby modifying the properties of the parent molecule. For instance, the sulfonylation of α-aminophosphine oxide and phosphonate acetals can be accomplished by treating them with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine in a methylene (B1212753) chloride solvent at room temperature. nih.gov This reaction yields the corresponding N-tosylates in moderate to good yields. nih.gov
This N-functionalization can also be performed as a one-pot operation starting from 2H-azirines, which presents an atom-economical advantage for constructing carbon-heteroatom bonds. nih.gov The resulting N-functionalized compounds are valuable intermediates for further chemical transformations.
Addition of O- and S-Nucleophiles to 2H-Azirine Derivatives
A regioselective synthetic route to α-aminophosphine oxides and phosphonates involves the addition of oxygen and sulfur nucleophiles to the carbon-nitrogen double bond of 2H-azirine derivatives. nih.govnih.gov The nature of the nucleophile dictates the final product. nih.govnih.gov
When aliphatic alcohols like methanol (B129727) or ethanol (B145695) are used as nucleophiles, the reaction proceeds through the N-C3 ring opening of an intermediate aziridine, leading to the formation of α-aminophosphine oxide and phosphonate acetals. nih.govnih.gov In contrast, the addition of nucleophiles such as 2,2,2-trifluoroethanol, phenols, substituted benzenethiols, or ethanethiol (B150549) to 2H-azirine phosphine (B1218219) oxides or phosphonates results in the formation of allylic α-aminophosphine oxides and phosphonates in good to high yields. nih.govnih.gov
In some instances, the aziridine intermediate formed by the nucleophilic attack on the 2H-azirine can be isolated and characterized before it undergoes ring opening. nih.govnih.gov This methodology provides a direct and short regioselective path to allylic α-aminophosphine oxides and phosphonates. nih.gov
Table 1: Nucleophilic Addition to 2H-Azirine Derivatives
| Nucleophile | Product Type |
| Methanol, Ethanol | α-Aminophosphine oxide/phosphonate acetals |
| 2,2,2-Trifluoroethanol | Allylic α-aminophosphine oxide/phosphonate |
| Phenols | Allylic α-aminophosphine oxide/phosphonate |
| Substituted Benzenethiols | Allylic α-aminophosphine oxide/phosphonate |
| Ethanethiol | Allylic α-aminophosphine oxide/phosphonate |
This table illustrates the different product outcomes based on the nucleophile used in the reaction with 2H-azirine derivatives.
Deamination Reactions and Mechanistic Studies
The deamination of 1-aminoalkylphosphonic acids, including this compound, provides insights into their reactivity and the formation of various products through reactive intermediates. researchgate.netmdpi.com
Formation of 1-Phosphonoalkylium Ion Intermediates
The deamination of 1-aminoalkylphosphonic acids with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂), is a complex reaction that yields a mixture of products. researchgate.netmdpi.com The diversity of these products strongly suggests the involvement of 1-phosphonoalkylium ions as key reactive intermediates. researchgate.netmdpi.com The formation of these carbocations is a critical step that dictates the subsequent reaction pathways. researchgate.net
The proposed mechanism involves the diazotization of the primary amino group, followed by the loss of nitrogen gas to generate the 1-phosphonoalkylium ion. mdpi.com The stability and subsequent fate of this intermediate are influenced by the structure of the starting aminoalkylphosphonic acid. mdpi.com
Analysis of Substitution, Elimination, and Rearrangement Products
The reaction of the 1-phosphonoalkylium ion intermediate leads to a variety of products, which can be categorized as substitution, elimination, and rearrangement products. researchgate.netmdpi.com
Substitution Products: The nucleophilic attack of water on the 1-phosphonoalkylium ion results in the formation of 1-hydroxyalkylphosphonic acids. researchgate.netmdpi.com
Elimination Products: The loss of a proton from the carbocation leads to the formation of vinylphosphonic acid derivatives. researchgate.netmdpi.com This pathway is particularly favored when the starting material contains bulky substituents, which sterically hinder the approach of nucleophiles. mdpi.com
Rearrangement Products: In certain cases, the initially formed 1-phosphonoalkylium ion can undergo rearrangement to a more stable carbocation, which then reacts with a nucleophile. mdpi.com For example, the deamination of 1-amino-2-phenylethylphosphonic acid yields a rearranged product, 2-hydroxy-1-phenylethylphosphonic acid, alongside the expected substitution and elimination products. mdpi.com This is explained by the formation of a more stable benzylic carbocation through rearrangement. mdpi.com
The reaction can also produce phosphoric acid (H₃PO₄) through various mechanisms, including fragmentation of cyclic intermediates or secondary reactions of initially formed products. mdpi.com
Table 2: Products of Deamination of 1-Aminoalkylphosphonic Acids
| Reaction Type | Product Class |
| Substitution | 1-Hydroxyalkylphosphonic acids |
| Elimination | Vinylphosphonic acid derivatives |
| Rearrangement | Rearranged hydroxyalkylphosphonic acids |
| Fragmentation | Phosphoric acid |
This table summarizes the main classes of products observed from the deamination of 1-aminoalkylphosphonic acids, arising from the various reaction pathways of the 1-phosphonoalkylium ion intermediate.
Enzymatic Inhibition and Mechanism of Action Studies
Inhibition of Alanine (B10760859) Racemase (Alr)
(1-Amino-2-propenyl)phosphonic acid, an analogue of vinylglycine, has been identified as a potent inhibitor of Alanine Racemase, an enzyme responsible for the interconversion of L-alanine and D-alanine. acs.orgtandfonline.com The D-alanine produced is essential for peptidoglycan biosynthesis, making its inhibition a key target for antibacterial agents. wikipedia.orgfrancis-press.com
DL-(1-Amino-2-propenyl)phosphonic acid demonstrates competitive inhibition against Alanine Racemase enzymes from both Gram-negative and Gram-positive bacteria. acs.orgtandfonline.com In vitro assays have quantified the inhibitory action on the enzymes from Pseudomonas aeruginosa and Streptococcus faecalis. tandfonline.com
For the Alanine Racemase from P. aeruginosa, the Michaelis constant (Km) was determined to be 14.2 mM. In the presence of the inhibitor, the inhibition constant (Ki) was found to be 8.5 mM. tandfonline.com The enzyme from S. faecalis showed a higher affinity for its substrate with a Km of 7 mM, and it was more potently inhibited by this compound, exhibiting a Ki of 3.5 mM. tandfonline.com
| Bacterial Species | Enzyme | Km (mM) | Ki (mM) | Type of Inhibition |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Alanine Racemase | 14.2 | 8.5 | Competitive |
| Streptococcus faecalis | Alanine Racemase | 7 | 3.5 | Competitive |
This compound is the phosphonic analogue of vinylglycine. portlandpress.comportlandpress.com Comparative studies using 1H nuclear magnetic resonance (NMR) spectroscopy have shown that the phosphonic analogue is a stronger inhibitor of alanine racemase than vinylglycine itself. portlandpress.com A key mechanistic difference observed is that, unlike vinylglycine, this compound does not undergo α-hydrogen labilization during its interaction with the enzyme. portlandpress.com However, its inhibitory efficiency is considered less than that of (1-aminoethyl)phosphonic acid. portlandpress.com In contrast to its targeted action on bacterial enzymes, this compound shows specificity, as it does not inhibit mammalian enzymes such as aspartate aminotransferase, alanine aminotransferase, or D-amino acid oxidase. acs.org
Detailed structural studies, such as X-ray crystallography, specifically for the complex of this compound with Alanine Racemase were not available in the reviewed literature. However, studies on closely related phosphonate (B1237965) inhibitors, such as (1-aminoethyl)phosphonic acid, provide insight into the likely mechanism. nih.govnih.gov These inhibitors are known to interact with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. wikipedia.orgnih.gov The interaction typically leads to the formation of a stable, protonated aldimine linkage between the inhibitor and the PLP cofactor, which inactivates the enzyme. nih.govnih.gov The phosphonate group itself interacts with catalytic residues in the active site, preventing catalysis. nih.gov
Inhibition of D-Alanine:D-Alanine Ligase
In addition to its effects on Alanine Racemase, this compound also targets D-Alanine:D-Alanine Ligase, another crucial enzyme in the peptidoglycan synthesis pathway which catalyzes the formation of the D-alanyl-D-alanine dipeptide. acs.orgcapes.gov.br
This compound has been identified as a strong inhibitor of D-Alanine:D-Alanine Ligase from Streptococcus faecalis. acs.org However, detailed kinetic analyses providing specific parameters such as the inhibition constant (Ki) or the precise mechanism of inhibition for this interaction were not available in the reviewed research.
Scientific literature from the performed searches did not yield information on the synthesis or inhibitory potency of specific analogues of this compound against D-Alanine:D-Alanine Ligase. Research in this area has focused on other classes of phosphonic and phosphinic acid analogues as inhibitors of this enzyme. nih.gov
Broader Enzyme Inhibition Profiles
The structural analogy of α-aminophosphonic acids to natural amino acids renders them effective inhibitors of various enzymes, extending beyond their initial targets.
Impact on Enzymes Involved in Peptide Metabolism
α-Aminophosphonic acids are recognized as potent inhibitors of enzymes integral to peptide metabolism. nih.gov This inhibitory action is a cornerstone of their biological activity. nih.gov Specifically, this compound has been identified as an inhibitor of alanine racemase and D-alanine:D-alanine ligase, enzymes crucial for bacterial cell wall synthesis. nih.gov The inhibition of such enzymes highlights the potential of this compound class as antibacterial agents. nih.gov Their ability to interfere with peptide bond processing is a direct result of their unique structural features, which mimic a key step in peptide hydrolysis. nih.govresearchgate.net
Table 1: Enzymes in Peptide Metabolism Inhibited by this compound
| Enzyme | Function | Reference |
| Alanine Racemase | Catalyzes the conversion between L-alanine and D-alanine, providing essential components for peptidoglycan synthesis in bacteria. | nih.gov |
| D-alanine:D-alanine Ligase | Catalyzes the formation of the D-alanyl-D-alanine dipeptide, a critical precursor in bacterial cell wall biosynthesis. | nih.gov |
Exploration of Other Target Enzymes (e.g., Phenylalanine Ammonia-Lyases)
Research has extended to other enzyme targets, including Phenylalanine Ammonia-Lyases (PAL). nih.gov PAL is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org An α-aminophosphonic acid analogue of phenylalanine, which bears a methylidene group at the β-position, has been reported to act as an inhibitor of PAL. nih.gov While not identical to this compound, this finding demonstrates the principle that modifying the amino acid side chain in this class of phosphonic acids can generate inhibitors for enzymes outside of primary peptide metabolism. nih.gov Other related phosphonic analogues of phenylalanine, such as (1-amino-2-phenylethyl)phosphonic acid and 2-aminoindan-2-phosphonic acid, have also been shown to be effective PAL inhibitors. nih.govnih.gov
Mechanistic Insights into Phosphonic Acid Bioactivity
The biological effects of aminophosphonic acids can be largely attributed to their distinct chemical structure, particularly the phosphonic acid group, which replaces the carboxylic acid moiety of natural amino acids.
Transition State Analogue Hypothesis in Enzyme Inhibition
A primary mechanism for the inhibitory activity of α-aminophosphonic acids is their function as transition-state analogues. nih.govnih.gov The hydrolysis of a peptide bond by a peptidase proceeds through a high-energy, tetrahedral intermediate. researchgate.net The phosphonic acid group is thought to mimic this transient state. researchgate.netnih.gov Because the phosphonic acid functionality is inherently tetrahedral and stable, it can bind tightly to the active site of an enzyme, effectively acting as a "false" substrate and inhibiting the enzyme's function. nih.govresearchgate.net This resemblance is considered directly responsible for the bioactivity of α-aminophosphonic acids as inhibitors of enzymes that cleave peptide bonds. nih.gov
Role of the Tetrahedral Geometry of the Phosphonic Acid Moiety
The key to the bioactivity of α-aminophosphonic acids lies in the isosteric replacement of the planar carboxylic acid group (–COOH) with the tetrahedral phosphonic acid moiety (–PO₃H₂). researchgate.net This geometric difference is fundamental to their mechanism of action. nih.gov The tetrahedral arrangement of the phosphonic acid group stably resembles the high-energy transition state of peptide bond hydrolysis. nih.gov This structural mimicry allows the molecule to be recognized by enzymes and bind with high affinity to the active site, particularly in the case of metalloproteases, where the negatively charged phosphonic acid can also form strong electrostatic interactions with metal ions in the active site. researchgate.net
Table 2: Mechanistic Principles of Phosphonic Acid Bioactivity
| Principle | Description | Reference |
| Transition State Analogy | The tetrahedral phosphonic acid group mimics the high-energy tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond. | nih.govresearchgate.netnih.gov |
| Geometric Isosterism | The stable tetrahedral geometry of the phosphonic acid group replaces the planar geometry of a natural amino acid's carboxylic acid group, providing a stable inhibitory structure. | nih.govresearchgate.net |
Specificity Towards Bacterial vs. Mammalian Enzymes
This compound has been noted for its inhibition of bacterial enzymes such as alanine racemase and D-alanine:D-alanine ligase. nih.gov The potential for selective toxicity is a critical aspect of drug design. Studies comparing related enzymes from different domains of life have revealed differences in specificity that can be exploited. For instance, a comparative analysis of aminopeptidase (B13392206) P from E. coli and mammalian sources (bovine and rat lung) showed that the mammalian enzymes possessed a much more restricted substrate specificity. nih.gov The differences were attributed primarily to variations in the S'2 subsite of the enzyme, where the bacterial enzyme could accommodate bulkier amino acid side chains than its mammalian counterparts. nih.gov While these studies did not use this compound directly, they establish the principle that structural differences between bacterial and mammalian enzymes can lead to differential inhibition, a key factor in developing targeted antibacterial therapies.
Structure Activity Relationship Sar Investigations and Molecular Design
Influence of the Propenyl Moiety on Biological Activity
The propenyl group ((CH=CHCH₃)) is a critical pharmacophore within the (1-Amino-2-propenyl)phosphonic acid structure. The presence of this allylic amine moiety, in conjunction with the α-aminophosphonic acid group, is a key structural feature responsible for its biological activity. nih.gov This compound is a known inhibitor of enzymes such as alanine (B10760859) racemase and D-alanine:D-alanine ligase. nih.gov The double bond in the propenyl group introduces a degree of structural rigidity and specific electronic properties that influence how the molecule fits into and interacts with an enzyme's active site. In broader studies of related compounds, such as propenylbenzenes, the propenyl side chain has been shown to be crucial for their biological effects, including antioxidant and antimicrobial activities. nih.gov This suggests that the unsaturation and spatial arrangement of the propenyl group in this compound are determinant factors in its enzyme inhibition profile.
Stereochemical Considerations and Enantioselectivity in Enzyme Binding
The three-dimensional arrangement of atoms in this compound is fundamental to its interaction with enzymes. Due to the chiral carbon atom bonded to both the amino and phosphonic acid groups, the molecule exists as different stereoisomers (enantiomers). Enzymes, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning one enantiomer will bind much more effectively than its mirror image. nih.gov
The significance of stereochemistry is evident in its inhibition of alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine, a process entirely dependent on stereochemistry. nih.gov X-ray crystallography studies of similar small aminophosphonic acids, such as (R)-2-Amino-1-hydroxyethylphosphonic acid, reveal crucial conformational details. In its crystalline state, the molecule exists as a zwitterion, with extensive intermolecular hydrogen bonding involving the ammonium (B1175870), hydroxyl, and phosphonate (B1237965) groups. mdpi.com Critically, the conformation of the molecule's backbone, specifically the antiperiplanar arrangement of the phosphorus and nitrogen atoms, is maintained when bound to an enzyme. mdpi.com This preferred conformation dictates how the inhibitor presents its functional groups to the amino acid residues in the enzyme's active site, forming the basis for enantioselective recognition and binding.
Rational Design of Phosphonic Acid Derivatives for Enzyme Inhibition
The rational design of phosphonic acid derivatives is a key strategy in modern drug discovery, aiming to create potent and specific enzyme inhibitors. researchgate.net182.160.97 This approach leverages the understanding that these molecules can act as transition-state analogues. nih.gov The tetrahedral geometry of the phosphonic acid functionality stably mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond, allowing it to bind tightly to the active site of peptidases and other enzymes without being processed. researchgate.netnih.gov
The primary principle behind the design of phosphonate inhibitors is the creation of a stable molecule that geometrically and electronically resembles the transition state of an enzyme-catalyzed reaction. nih.govnih.gov By mimicking this transient, high-energy state, the inhibitor can bind to the enzyme with much higher affinity than the actual substrate.
Several key principles guide the enhancement of inhibitory potency:
Transition-State Analogy : The core design involves incorporating the tetrahedral phosphonate group to mimic the transition state of substrate hydrolysis. researchgate.netnih.gov
Optimizing Binding Interactions : Potency can be increased by modifying the inhibitor's structure to maximize favorable interactions—such as hydrogen bonds, ionic interactions, and hydrophobic interactions—with the enzyme's active site. 182.160.97
Structural Modification : Research on other phosphonate inhibitors has shown that systematic structural changes, such as increasing the length of an alkyl chain, can lead to improved inhibitory potency. nih.gov For example, hexadecyl derivatives of certain phosphonates were found to be the most potent inhibitors of red kidney bean purple acid phosphatase (rkbPAP), demonstrating that modifying parts of the molecule other than the core phosphonate group can significantly enhance binding. nih.gov
Table 1: Examples of Enzyme Inhibition by Phosphonate Derivatives
| Enzyme Target | Inhibitor Type | Inhibition Mechanism | Reference |
|---|---|---|---|
| Alanine Racemase | This compound | Inhibitor | nih.gov |
| D-alanine:D-alanine ligase | This compound | Inhibitor | nih.gov |
| Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Hexadecyl phosphonic acid derivatives | Mixed | nih.gov |
| Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Dodecyl phosphonic acid derivatives | Noncompetitive | nih.gov |
Specific modifications to the core functional groups of this compound are central to tuning its inhibitory activity.
Phosphonic Acid Functionality : This group is the cornerstone of the molecule's function as a transition-state analogue. nih.gov It is a diacid with two pKa values, allowing it to exist in different protonation states depending on the pH of the environment. researchgate.net This property is crucial for forming ionic bonds and hydrogen bonds within the enzyme's active site. Its inherent stability against enzymatic hydrolysis ensures that it acts as a true inhibitor rather than a substrate. nih.gov
Amino Functionality : The amino group is also critical for binding and specificity. In solution and in crystalline form, aminophosphonic acids typically exist as zwitterions due to internal hydrogen transfer from the phosphonic acid group to the amino group. mdpi.comresearchgate.net This protonated amino group (—NH₃⁺) is a key hydrogen bond donor, allowing it to form strong interactions with acceptor groups (like carboxylate side chains of aspartate or glutamate) in the enzyme's active site. mdpi.com Modifications to this group, or to the molecule's backbone, can alter these interactions and change the inhibitor's specificity and potency.
Computational and Modeling Approaches in SAR
Computational chemistry and molecular modeling have become indispensable tools for investigating structure-activity relationships and guiding the rational design of inhibitors. researchgate.net These methods allow scientists to visualize and analyze the interactions between an inhibitor and its target enzyme at an atomic level, complementing experimental screening processes. 182.160.97nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of an inhibitor when bound to an enzyme's active site. nih.gov These studies are foundational for understanding the structural basis of inhibition and for designing more potent derivatives.
In a typical docking study, a 3D model of the target enzyme, often derived from X-ray crystallography, is used as a receptor. The inhibitor molecule is then computationally "docked" into the active site in numerous possible conformations and orientations. The most plausible binding modes are identified based on scoring functions that estimate the binding affinity.
These studies provide valuable insights:
Binding Mechanism : Docking can help elucidate the probable binding mechanism. For instance, simulations performed on inhibitors of human serum paraoxonase-1 (hPON1) helped to assess the binding mode of a competitive inhibitor within the enzyme's active site. nih.gov
Key Interactions : The models reveal specific amino acid residues that form crucial hydrogen bonds, ionic bridges, or hydrophobic contacts with the inhibitor. nih.govnih.gov
Inhibition Specificity : By analyzing the enzyme-inhibitor complex, researchers can understand the factors that determine inhibition specificity, which is crucial for designing drugs with fewer off-target effects. nih.gov
Table 2: Key Molecular Interactions in Enzyme-Inhibitor Complexes Identified via Modeling/Crystallography
| Inhibitor/Analogue | Enzyme Target | Observed Interactions | Reference |
|---|---|---|---|
| (R)-2-Amino-1-hydroxyethylphosphonic acid | PhnZ | Extensive intermolecular hydrogen bonding involving hydroxyl, ammonium, and phosphonate groups. Antiperiplanar P-C-C-N conformation. | mdpi.com |
| 5-amino-2-methylbenzenesulfonamide | Human serum paraoxonase-1 (hPON1) | Binding within the active site, leading to competitive inhibition. | nih.gov |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives | Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Analysis of the enzyme-inhibitor complex structure reveals factors important for inhibition specificity. | nih.gov |
Quantum Mechanical and Molecular Mechanical Simulations of Enzyme Catalysis
To understand the inhibitory mechanism of this compound at an atomic level, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations. This powerful computational technique allows for the detailed study of enzyme catalysis and inhibition by treating the most chemically active region with high-level quantum mechanics while the surrounding protein and solvent are described by more computationally efficient molecular mechanics.
Principles of QM/MM Simulations in Enzyme Catalysis:
In a typical QM/MM simulation of an enzyme-inhibitor complex, the QM region would encompass the inhibitor, this compound, the cofactor (such as pyridoxal (B1214274) 5'-phosphate (PLP) in alanine racemase), and key amino acid residues directly involved in the catalytic or binding process. mdpi.comnih.gov The remainder of the enzyme and the surrounding solvent are treated using a classical force field (MM). This partitioning allows for an accurate description of the electronic rearrangements that occur during bond formation and breakage within the active site, a feat not possible with purely classical methods.
Application to this compound and Alanine Racemase:
This compound is a known inhibitor of alanine racemase, a crucial enzyme for bacterial cell wall synthesis. nih.gov QM/MM simulations can elucidate the precise mechanism of this inhibition. For instance, such simulations can model the formation of a covalent adduct between the inhibitor and the PLP cofactor within the enzyme's active site.
Determine the reaction pathway and transition states: By mapping the potential energy surface, QM/MM can identify the energetic barriers for different steps in the inhibitory process, such as the formation of the external aldimine and any subsequent reactions.
Analyze the role of active site residues: The simulations can quantify the energetic contributions of individual amino acid residues to the binding and stabilization of the inhibitor. For example, molecular dynamics simulations on the full AlaR dimer from Bacillus stearothermophilus have highlighted the importance of a structural water molecule and the cooperative action of Tyr265' and Lys39 in catalysis. nih.gov
Investigate the conformational dynamics: QM/MM molecular dynamics (QM/MM-MD) can track the movement of atoms over time, revealing how the flexibility of the active site influences inhibitor binding and efficacy. nih.gov
Table 1: Key Aspects of QM/MM Simulations for Studying Enzyme Inhibition
| Feature | Description |
| QM Region Selection | Includes the inhibitor, cofactor (e.g., PLP), and crucial active site residues to accurately model electronic changes. |
| MM Region | Encompasses the rest of the protein and solvent, providing the environmental context for the chemical reaction. |
| Energy Calculations | Combines the accuracy of quantum mechanics for the reactive core with the efficiency of molecular mechanics for the larger system, enabling the simulation of large biomolecules. |
| Reaction Pathway | Elucidates the step-by-step mechanism of inhibition, including the identification of intermediates and transition states, providing insights into the kinetics and thermodynamics of the process. |
| Interaction Analysis | Quantifies the non-covalent interactions (hydrogen bonds, electrostatic interactions) between the inhibitor and the enzyme, which are crucial for binding affinity and specificity. |
Density Functional Theory (DFT) Calculations for Structural Features
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for determining the optimized geometry, electronic properties, and reactivity of compounds like this compound.
Principles of DFT Calculations:
DFT calculations solve the Schrödinger equation by approximating the electron density of a molecule. This approach provides a good balance between accuracy and computational cost, making it feasible to study molecules of moderate size. Key properties that can be calculated using DFT include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the distribution of electrons, molecular orbitals (HOMO and LUMO), and the electrostatic potential map, which are crucial for understanding reactivity.
Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be used to characterize the molecule and compare with experimental data.
Application to this compound:
While specific DFT studies on this compound are not extensively reported in peer-reviewed literature, the methodology would be applied to understand its intrinsic chemical properties that contribute to its biological activity.
Conformational Analysis: DFT calculations can be used to determine the preferred conformation of this compound in different environments (e.g., in vacuum or in a solvent). This is important as the conformation of the inhibitor upon binding to the enzyme is critical for its inhibitory effect.
Reactivity Descriptors: By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the sites on the molecule that are most likely to be involved in nucleophilic or electrophilic attacks. This information is vital for understanding how the inhibitor interacts with the enzyme's active site.
Charge Distribution: DFT can calculate the partial charges on each atom, providing insight into the electrostatic interactions that stabilize the enzyme-inhibitor complex.
A study on various amino acids utilized DFT to perform geometry optimizations and analyze the resulting structures. nih.gov This type of analysis for this compound would provide fundamental data for more complex simulations, such as the development of force field parameters for MM simulations or for parameterizing the QM region in QM/MM studies.
Table 2: Key Structural and Electronic Parameters from DFT Calculations
| Parameter | Description | Relevance to this compound |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Determines the precise geometry of the phosphonate and propenyl groups, which is crucial for fitting into the enzyme's active site. |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Defines the overall shape and steric hindrance of the molecule. |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define the conformation of the molecule. | Critical for determining the rotational freedom around single bonds and the preferred 3D structure of the inhibitor. |
| HOMO Energy (eV) | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. | A higher HOMO energy suggests a greater propensity to act as a nucleophile in a reaction. |
| LUMO Energy (eV) | The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | A lower LUMO energy suggests a greater propensity to act as an electrophile. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |
| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule, providing insight into the electrostatic potential. | Helps to identify regions of positive and negative charge, which are important for electrostatic interactions with the enzyme. |
Research on 1 Amino 2 Propenyl Phosphonic Acid Derivatives and Conjugates
Phosphonopeptide Conjugates
Phosphonopeptides, where a stable phosphonate (B1237965) group replaces a labile peptide bond, are widely investigated as enzyme inhibitors. The tetrahedral structure of the phosphonate moiety mimics the transition state of peptide bond hydrolysis, allowing for strong binding to the active sites of proteases and other enzymes.
Synthesis and Biological Evaluation of Peptidomimetics
The synthesis of peptidomimetics incorporating (1-Amino-2-propenyl)phosphonic acid is a strategy to create more stable and potent bioactive molecules. While general methods for creating phosphonopeptides are well-established, involving the coupling of N-protected aminoalkylphosphonochloridates with amino acid esters, specific literature detailing the synthesis of dipeptides or larger peptidomimetics directly from this compound is limited.
However, the synthesis of the parent compound, racemic this compound, has been reported. One method starts from 3-(phenylthio)propyl aldehyde, which undergoes a one-step reaction with an amino and phosphonic group donor. The resulting intermediate is oxidized to a sulfoxide (B87167), which then undergoes elimination and deprotection under acidic conditions to yield the final product. nih.gov
The biological evaluation of related phosphonate dipeptides has shown promise. For example, phosphonodipeptide analogs of D-Ala-D-Ala have been synthesized and tested as inhibitors of the VanX enzyme, with some analogs showing inhibitory concentrations (IC50) in the millimolar range. nih.gov These studies provide a framework for the potential activity of peptidomimetics derived from this compound.
Design of Phosphonopeptides as Enzyme Inhibitors (e.g., VanX, Serine Proteases, Leucine Aminopeptidase)
This compound itself is a known inhibitor of key bacterial enzymes, which guides the design of its phosphonopeptide derivatives as more targeted inhibitors.
VanX: VanX is a D-Ala-D-Ala dipeptidase essential for vancomycin (B549263) resistance in bacteria like Enterococcus faecium. nih.gov Phosphonate and phosphonamidate dipeptides designed as transition-state analogs of the D-Ala-D-Ala substrate are effective inhibitors of VanX. nih.govresearchgate.net The design principle involves creating a stable molecule that the enzyme binds to but cannot process, thus blocking its function. While direct studies with this compound peptides are not prominent, related structures like N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine show competitive inhibition of VanX. researchgate.net The size of substituents on the phosphonate analog is critical, with smaller groups generally leading to better inhibition. nih.gov
Serine Proteases: These enzymes, characterized by a serine residue in their active site, are involved in numerous physiological and pathological processes. nih.gov Diaryl esters of 1-aminoalkylphosphonates are a well-known class of serine protease inhibitors. They form a stable covalent bond with the active site serine, effectively inactivating the enzyme. While specific research on this compound-containing peptides as serine protease inhibitors is not detailed in available literature, the underlying mechanism of related phosphonates suggests their potential.
Leucine Aminopeptidase (B13392206) (LAP): LAPs are metalloproteases that catalyze the removal of N-terminal amino acids from peptides. Phosphinate pseudopeptides, which contain a phosphinate moiety mimicking the tetrahedral transition state of peptide bond hydrolysis, are effective LAP inhibitors. The design of these inhibitors often focuses on optimizing the residues that fit into the enzyme's binding pockets.
Potential Role in Addressing Antimicrobial Resistance
The primary mechanism by which this compound and its derivatives can address antimicrobial resistance lies in the inhibition of bacterial cell wall biosynthesis. nih.govnih.gov This compound is a potent inhibitor of two crucial enzymes in this pathway:
Alanine (B10760859) Racemase (Alr): This enzyme converts L-alanine to D-alanine, providing the necessary stereoisomer for peptidoglycan synthesis.
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules, forming a dipeptide that is a fundamental building block of the bacterial cell wall.
By inhibiting these enzymes, this compound disrupts the supply of essential components for cell wall construction, leading to bacterial growth inhibition or death. nih.govevitachem.com This mode of action is particularly valuable as it targets pathways distinct from many common antibiotics, offering a potential solution against resistant strains. The development of phosphonopeptides, such as the well-known alafosfalin (B1664488) (L-Alanyl-L-(1-aminoethyl)phosphonic acid), leverages bacterial peptide transport systems to deliver the inhibitory phosphonic acid "warhead" into the cell, enhancing its efficacy. nih.gov
Substituted Phosphonic Acid Analogs
Modifying the core structure of this compound through substitution is a key strategy to improve its pharmacological properties, such as enzyme inhibitory potency, selectivity, and metabolic stability.
Fluorinated and Halogenated Derivatives as Enzyme Inhibitors
Cyclopropane (B1198618) Derivatives
Cyclopropane rings are incorporated into molecules to introduce conformational rigidity, which can lead to higher binding affinity and selectivity for enzyme targets. Natural and synthetic compounds containing cyclopropane moieties exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. nih.gov
While direct synthesis of a cyclopropane derivative of this compound is not described in the reviewed literature, the closely related compound 1-Aminocyclopropanephosphonic acid has been reported as an inhibitor of alanine racemase from Bacillus stearothermophilus. nih.gov This demonstrates that the combination of a cyclopropane ring and an aminophosphonic acid function can be effective for inhibiting key bacterial enzymes. The synthesis of such constrained analogs is a promising direction for developing new inhibitors based on the this compound scaffold.
Hybrid Molecules with Allylic Amine Moieties
The development of hybrid molecules that incorporate two or more pharmacophores into a single chemical entity is an established strategy in medicinal chemistry. In the context of this compound, the creation of hybrid molecules that also feature other allylic amine moieties has been an area of scientific inquiry. nih.gov This approach aims to potentially engage multiple biological targets or enhance the activity profile of the parent compound. nih.gov The combination of the α-aminophosphonic acid group with an additional allylic amine functionality has garnered some, albeit limited, attention in the scientific literature. nih.gov
One synthetic approach to allylic α-aminophosphonic acid derivatives involves the ring-opening of 2H-azirine phosphonates. nih.gov The addition of specific nucleophiles, such as 2,2,2-trifluoroethanol, phenols, or thiols, to 2H-azirine phosphine (B1218219) oxides or phosphonates can yield the desired allylic α-aminophosphine oxides and phosphonates in good to high yields. nih.gov In certain instances, the intermediate aziridine (B145994) formed after the nucleophilic addition can be isolated and characterized before the final ring-opening step. nih.gov For example, phosphonate-derived intermediates have been successfully converted to allylic N-tosyl α-aminophosphonates through a one-pot sulfonylation reaction. nih.gov
Another synthetic strategy that can be applied to the creation of complex allylic amine structures is the palladium-catalyzed allylic C-H activation. rsc.org This method allows for the allylation of precursors to β-amino phosphonic acids, establishing a pathway to construct derivatives with tertiary phosphonates under mild conditions. rsc.org
The table below summarizes a synthetic approach for generating allylic α-aminophosphonate derivatives.
| Starting Material | Reagent | Product Type | Yield | Reference |
| 2H-Azirine phosphonates | 2,2,2-Trifluoroethanol | Allylic α-aminophosphonates | Good to High | nih.gov |
| 2H-Azirine phosphonates | Phenols | Allylic α-aminophosphonates | Good to High | nih.gov |
| 2H-Azirine phosphonates | Substituted benzenthiols | Allylic α-aminophosphonates | Good to High | nih.gov |
| 2H-Azirine phosphonates | Ethanethiol (B150549) | Allylic α-aminophosphonates | Good to High | nih.gov |
| Phosphonate-derived aziridine intermediates | Sulfonylating agent | Allylic N-tosyl α-aminophosphonates | Not specified | nih.gov |
Research has shown that this compound itself is an inhibitor of the bacterial enzymes alanine racemase and D-alanine:D-alanine ligase. nih.govevitachem.com Furthermore, a related α-aminophosphonic acid analogue containing a methylidene group at the β-position has been identified as an inhibitor of phenylalanine ammonia-lyases (PAL). nih.gov These findings underscore the potential of the allylic α-aminophosphonic acid scaffold as a basis for designing enzyme inhibitors.
Natural Occurrence and Biosynthetic Pathways of Phosphonates
Biological Distribution of Aminophosphonates in Nature
Aminophosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Their discovery in 1959, with the isolation of 2-aminoethylphosphonic acid (AEP), also known as ciliatine, from sheep rumen protozoa, marked the first identification of a natural product with a C-P bond. hawaii.eduresearchgate.netnih.gov Since this initial finding, aminophosphonates have been identified in a diverse array of organisms across different kingdoms of life. hawaii.edu
These compounds are particularly abundant in certain marine invertebrates, such as coelenterates (e.g., sea anemones) and mollusks (e.g., snails and bivalves), where they can constitute a significant portion of the total phosphorus content. hawaii.eduresearchgate.net For instance, in the eggs of the freshwater snail Helisoma, phosphonates can account for as much as 95% of the total phosphorus. hawaii.eduresearchgate.net Similarly, the sea anemone Tealia can have up to 50% of its phosphorus in the form of phosphonolipids and other phosphonate-containing macromolecules. hawaii.edu
Aminophosphonates are also found in ciliated protozoa like Tetrahymena, where they are integral components of membrane lipids, known as phosphonolipids. hawaii.edunih.gov While they have been detected in bacteria, plants, and even in human and animal tissues, their presence in vertebrates is generally believed to be a result of dietary intake rather than de novo synthesis. hawaii.edunih.govnih.gov The most common naturally occurring aminophosphonate is 2-aminoethylphosphonic acid (AEP), which serves as a structural analogue of the amino acid taurine (B1682933) and is incorporated into lipids and glycoproteins. hawaii.edu
Below is an interactive table summarizing the distribution of the key aminophosphonate, 2-aminoethylphosphonic acid (AEP), in nature.
| Category | Organism Examples | Form of Occurrence | Reference(s) |
| Protozoa | Tetrahymena, Rumen ciliates | Phosphonolipids, Free AEP | hawaii.eduresearchgate.netnih.gov |
| Mollusca | Snails (Helisoma sp.), Bivalves (Mytilus edulis) | Phosphonoglycans, Phosphonolipids | hawaii.eduresearchgate.netresearchgate.net |
| Coelenterata | Sea anemones (Tealia sp.) | Phosphonolipids, Phosphonoglycoproteins | hawaii.edu |
| Bacteria | Streptomyces viridochromogenes, Escherichia coli | As part of antibiotics (e.g., phosphinothricin), Utilized as a nutrient source | nih.govresearchgate.netadvancedsciencenews.com |
| Vertebrates | Humans, Rats | Detected in tissues (likely from diet) | hawaii.edunih.govnih.gov |
Enzymatic Cleavage Mechanisms of Carbon-Phosphorus Bonds
The carbon-phosphorus (C-P) bond is exceptionally stable and resistant to chemical and enzymatic hydrolysis. However, many microorganisms have evolved specialized enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. researchgate.netadvancedsciencenews.comnih.gov The primary and most studied mechanism for this process is the C-P lyase pathway. researchgate.netnih.govnih.gov
The C-P lyase pathway involves a large, multi-protein enzyme complex encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP). researchgate.netnih.gov This system has a broad substrate specificity, enabling bacteria to degrade a wide range of alkyl and aminoalkyl phosphonates. researchgate.netnih.gov
The core of the C-P lyase machinery is a complex composed of the proteins PhnG, PhnH, PhnI, and PhnJ. nih.govnih.gov The proposed mechanism involves several steps:
Activation: The phosphonate (B1237965) substrate is activated in an ATP-dependent reaction. nih.gov
Radical Formation: The PhnJ protein, which contains an iron-sulfur cluster, is believed to function as a radical S-adenosylmethionine (SAM) enzyme. advancedsciencenews.comnih.gov It catalyzes the cleavage of the C-P bond through a radical-based mechanism. nih.gov
Product Release: The cleavage results in the formation of a hydrocarbon and inorganic phosphate, which can then be assimilated by the cell. researchgate.netnih.gov
A second, distinct pathway for C-P bond cleavage is the phosphonatase pathway. researchgate.net This pathway is more specific, primarily acting on 2-aminoethylphosphonate (AEP). It involves a two-step reaction catalyzed by two separate enzymes:
Transamination: An AEP-specific transaminase (PhnW) converts AEP to phosphonoacetaldehyde. researchgate.net
Phosphonatase Action: A phosphonatase (phosphonoacetaldehyde hydrolase, PhnX) then cleaves the C-P bond in phosphonoacetaldehyde, yielding acetaldehyde (B116499) and inorganic phosphate. researchgate.net
| Pathway | Key Enzymes/Complex | Substrate Specificity | Mechanism | Reference(s) |
| C-P Lyase | PhnGHIJKLM complex | Broad (alkyl-, aminoalkyl-phosphonates) | Radical SAM-dependent cleavage | researchgate.netadvancedsciencenews.comnih.govnih.gov |
| Phosphonatase | AEP Transaminase (PhnW), Phosphonatase (PhnX) | Specific for 2-Aminoethylphosphonate (AEP) | Two-step: Transamination followed by hydrolysis | researchgate.net |
Phosphoenolpyruvate (B93156) (PEP) Mutase Pathway as the Entryway to Natural Phosphonates
The biosynthesis of nearly all known natural phosphonates begins with a pivotal rearrangement reaction catalyzed by the enzyme phosphoenolpyruvate (PEP) mutase. researchgate.netebi.ac.ukoup.com This enzyme facilitates the intramolecular conversion of phosphoenolpyruvate (PEP), a central metabolite in glycolysis, into phosphonopyruvate (B1221233) (PnPy). oup.comnih.gov This reaction is thermodynamically unfavorable, favoring PEP, but is driven forward by subsequent, often irreversible, enzymatic steps in the biosynthetic pathway. oup.com
The PEP mutase reaction is a critical step as it establishes the characteristic C-P bond of all phosphonate natural products. researchgate.netebi.ac.uk The enzyme achieves this by cleaving an O-P bond in PEP and forming a new C-P bond in PnPy. researchgate.net The mechanism is thought to proceed through a dissociative, metaphosphate-like transition state. researchgate.net
From phosphonopyruvate, various enzymatic modifications lead to the diverse array of phosphonate compounds found in nature. For example:
In the biosynthesis of the antibiotic fosfomycin , PnPy is decarboxylated to form phosphonoacetaldehyde. oup.com
In the pathway leading to 2-aminoethylphosphonate (AEP) , PnPy undergoes transamination. nih.gov
In the formation of the herbicide bialaphos , a series of reactions including decarboxylation and transamination convert PnPy into phosphinothricin. researchgate.net
The gene encoding PEP mutase is considered a reliable genetic marker for identifying potential phosphonate producers in microbial genome sequencing projects, as it is a conserved feature in phosphonate biosynthetic gene clusters. oup.com
| Enzyme | Substrate | Product | Significance | Reference(s) |
| Phosphoenolpyruvate (PEP) Mutase | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | Catalyzes the key C-P bond-forming step in all known phosphonate biosynthetic pathways. | researchgate.netebi.ac.ukoup.comnih.govnih.gov |
Role of (1-Amino-2-propenyl)phosphonic acid as a Natural Product Analogue
This compound is a synthetic phosphonic acid derivative that serves as a structural analogue of natural amino acids, particularly alanine (B10760859). nih.govevitachem.com While not a naturally occurring compound itself, its structure is designed to mimic substrates or transition states of specific enzymes, making it a valuable tool in biochemical research and drug discovery. nih.govresearchgate.net
Its primary recognized biological activity is the inhibition of enzymes crucial for bacterial cell wall synthesis. nih.govevitachem.com Specifically, it has been identified as a potent inhibitor of:
Alanine Racemase: This enzyme interconverts L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.
D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, another critical precursor for peptidoglycan synthesis.
By inhibiting these enzymes, this compound disrupts the construction of the bacterial cell wall, leading to the suppression of bacterial growth. evitachem.com Its mechanism of action is typically competitive inhibition, where it binds to the enzyme's active site, mimicking the natural substrate but preventing the catalytic reaction from proceeding. evitachem.com
The structure of this compound is analogous to dehydroalanine, a residue found in some natural products. nih.gov This structural similarity highlights its role as a bioisostere of natural amino acids, where the phosphonic acid group replaces the carboxylic acid group. nih.govresearchgate.netnih.gov This substitution, creating a stable tetrahedral phosphonate group, often mimics the high-energy transition state of enzymatic reactions, such as peptide bond hydrolysis, which is a key reason for its inhibitory properties. nih.gov
| Compound | Structural Analogy | Target Enzymes | Biological Effect | Reference(s) |
| This compound | Alanine, Dehydroalanine | Alanine Racemase, D-alanine:D-alanine Ligase | Inhibition of bacterial cell wall synthesis | nih.govnih.govevitachem.com |
Advanced Methodologies in Characterization and Analysis for Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are indispensable for confirming the molecular structure of synthesized (1-Amino-2-propenyl)phosphonic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity and functional groups. evitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for mapping the carbon and proton framework of a molecule. For this compound, several types of NMR experiments are crucial:
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would show distinct signals for the protons on the propenyl chain, the amino group, and the C-H adjacent to the phosphonic acid group.
¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would display unique peaks for the three carbon atoms of the propenyl backbone, with their chemical shifts influenced by the attached amino and phosphonic acid groups.
³¹P NMR: This is particularly important for organophosphorus compounds. It provides direct information about the chemical environment of the phosphorus atom, confirming the presence of the phosphonic acid group. nih.gov
The combination of these NMR experiments allows for the unambiguous assignment of the molecule's structure. nih.gov For instance, in a related compound, (R)-2-Amino-1-hydroxyethylphosphonic acid, specific chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ³¹P NMR spectra were used to confirm its structure definitively. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key structural features. mdpi.comnist.gov For example, the presence of O-H and N-H groups is readily confirmed by their distinct vibrational frequencies. mdpi.com
Table 1: Illustrative Spectroscopic Data for the Structural Elucidation of Aminophosphonic Acids This table provides representative data based on typical values for aminophosphonic acid structures.
| Technique | Nucleus/Region | Expected Chemical Shift / Frequency Range | Structural Feature Indicated |
| NMR | ¹H | 3.0 - 4.5 ppm | Proton adjacent to amino and phosphonate (B1237965) groups |
| 5.0 - 6.5 ppm | Vinylic protons (C=C-H) | ||
| ¹³C | 40 - 60 ppm (d, ¹JCP) | Carbon atom directly bonded to phosphorus | |
| 115 - 140 ppm | Vinylic carbons (C=C) | ||
| ³¹P | 10 - 25 ppm | Phosphorus in a phosphonic acid environment mdpi.com | |
| IR | 2800 - 3400 cm⁻¹ | O-H (phosphonic acid) and N-H (amino) stretching | |
| 1620 - 1680 cm⁻¹ | C=C stretching of the propenyl group | ||
| 1150 - 1250 cm⁻¹ | P=O stretching of the phosphonate group | ||
| 900 - 1050 cm⁻¹ | P-O stretching |
Chromatographic Methods for Purification and Analysis of Synthesized Products
Due to the high polarity of aminophosphonic acids, chromatographic techniques are essential for their purification and analysis. azolifesciences.com These methods separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. researchgate.net
Ion-Exchange Chromatography (IEC): Given that this compound is zwitterionic—possessing both an acidic phosphonic acid group and a basic amino group—IEC is a highly effective purification method. mdpi.com The compound can be bound to either an anion-exchange or a cation-exchange resin and then selectively eluted by changing the pH or salt concentration of the mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used analytical method for determining the purity of aminophosphonic acids. azolifesciences.comresearchgate.net
Reversed-Phase HPLC (RP-HPLC): This is a common technique where a non-polar stationary phase is used with a polar mobile phase. azolifesciences.com Because of the high polarity of this compound, derivatization is often required to increase its retention on the column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds without derivatization. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes like aminophosphonic acids. azolifesciences.com
The choice of method depends on the specific requirements of the purification or analysis, such as the scale of the separation and the nature of the impurities. nih.gov
Table 2: Chromatographic Methods for Aminophosphonic Acids
| Method | Stationary Phase Principle | Mobile Phase | Application |
| Ion-Exchange Chromatography (IEC) | Charged resin (anionic or cationic) that binds counter-ions. mdpi.com | Aqueous buffer with varying pH or salt gradient. | Preparative purification of the synthesized product. |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18). azolifesciences.com | Polar solvent mixture (e.g., water/acetonitrile). | Purity analysis, often requires derivatization of the analyte. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide). azolifesciences.com | High percentage of organic solvent with a small amount of aqueous buffer. | Purity analysis of the polar, underivatized compound. |
Isotopic Ratio Analysis for Elucidating Natural vs. Synthetic Origin
Determining the origin of this compound—whether it is derived from a natural, biological source or from industrial chemical synthesis—can be accomplished using Isotopic Ratio Mass Spectrometry (IRMS). This technique measures the relative abundance of stable isotopes, primarily of carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N).
The underlying principle is that natural and synthetic compounds exhibit different isotopic signatures.
Natural (Biosynthetic) Pathway: The carbon in naturally occurring organic molecules ultimately comes from atmospheric CO₂ via photosynthesis. Enzymatic reactions during biosynthesis are highly specific and lead to a characteristic depletion of the heavier ¹³C isotope relative to the atmospheric standard. A similar fractionation occurs for nitrogen isotopes during biological nitrogen fixation and assimilation.
Synthetic Pathway: The starting materials for industrial chemical synthesis are typically derived from petroleum, which is isotopically different from modern atmospheric carbon. The chemical reactions used in synthesis often result in different, and typically less pronounced, isotopic fractionation compared to enzymatic processes.
By precisely measuring the isotopic ratios (expressed as delta values, δ¹³C and δ¹⁵N, in parts per thousand, ‰), it is possible to distinguish between a natural and a synthetic sample of this compound.
Table 3: Principles of Isotopic Ratio Analysis for Origin Determination
| Parameter | Natural Origin (Biosynthesis) | Synthetic Origin (Chemical Synthesis) |
| Carbon Source | Atmospheric CO₂ | Fossil fuels (petroleum, natural gas) |
| Nitrogen Source | Atmospheric N₂, soil nitrates | Synthetic ammonia, other industrial reagents |
| Typical δ¹³C Value | Generally more negative (e.g., -22‰ to -35‰ for C3 plants) | Generally less negative (e.g., -25‰ to -30‰, but can vary) |
| Typical δ¹⁵N Value | Varies based on source, but biological pathways show distinct fractionation | Often close to 0‰ if atmospheric N₂ is the ultimate source via the Haber-Bosch process, but can vary with reagents |
| Key Differentiator | Isotopic signature reflects biological fractionation pathways. | Isotopic signature reflects the fossil fuel source and kinetic isotope effects of the synthetic reactions. |
Emerging Research Directions and Future Perspectives
Development of Novel Antimicrobial Agents Targeting Bacterial Cell Wall Synthesis
(1-Amino-2-propenyl)phosphonic acid has been identified as a potent inhibitor of key enzymes in bacterial cell wall synthesis, specifically alanine (B10760859) racemase and D-alanine:D-alanine ligase. acs.orgacs.orgevitachem.comnih.gov This inhibitory action disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to the suppression of bacterial growth. evitachem.comyoutube.com
The compound, a vinylglycine analog, demonstrates strong inhibitory effects against alanine racemases from various bacteria, including Pseudomonas aeruginosa and Streptococcus faecalis. acs.orgtandfonline.com It also significantly inhibits D-Ala:D-Ala ligase in S. faecalis. acs.orgtandfonline.com The mechanism of inhibition is competitive, meaning it binds to the active site of the enzymes, preventing the natural substrate from binding. evitachem.com For instance, in vitro assays have shown competitive inhibition of P. aeruginosa alanine racemase. tandfonline.com
While this compound itself is not effective against whole bacterial cells, its incorporation into peptide structures is a promising strategy to enhance its antimicrobial properties. acs.org This approach aims to improve its transport into the bacterial cell. The specificity of this compound is noteworthy, as it does not inhibit certain mammalian enzymes like aspartate aminotransferase, alanine aminotransferase, and D-amino acid oxidase, suggesting a lower potential for toxicity in humans. acs.org
The following table summarizes the inhibitory action of this compound on key bacterial enzymes.
| Enzyme | Organism | Inhibition Type |
| Alanine Racemase | Pseudomonas aeruginosa | Competitive tandfonline.com |
| Alanine Racemase | Streptococcus faecalis | Potent Inhibitor acs.orgtandfonline.com |
| D-alanine:D-alanine ligase | Streptococcus faecalis | Potent Inhibitor acs.orgtandfonline.com |
Applications in Biocatalysis and Enzyme Engineering
The unique chemical properties of phosphonates, including this compound, make them valuable in the fields of biocatalysis and enzyme engineering. tudelft.nl Phosphonates can act as stable mimics of tetrahedral transition states in various enzymatic reactions, a feature that is central to their application. youtube.com
Metal phosphonates, formed by the interaction of phosphonate (B1237965) ligands with metal ions, can create diverse structures such as molecular cages and polymers. researchgate.net These structures have shown potential in various catalytic applications. researchgate.netscispace.com The stability of the carbon-phosphorus bond in phosphonates makes them resistant to harsh conditions, which is a desirable trait for industrial catalysts. youtube.com
Enzyme engineering techniques can be employed to tailor enzymes for specific biocatalytic processes. tudelft.nl While natural enzymes often have limitations in stability and activity for industrial applications, protein engineering tools can customize enzymes to meet the demands of organic synthesis. tudelft.nl The study of enzymes involved in phosphonate metabolism is considered a source of novel biocatalysts with unusual enzymatic capabilities. youtube.com
Exploration as Antigens for Inducing Catalytic Antibodies
Phosphonate compounds, due to their structural similarity to the tetrahedral transition states of ester and amide hydrolysis, are effective haptens for generating catalytic antibodies, also known as abzymes. researchgate.netnih.gov When used as antigens, these transition-state analogs can elicit an immune response that produces antibodies with the ability to catalyze specific chemical reactions. researchgate.netmsu.ru
The principle behind this approach is that an antibody that binds tightly to a transition-state analog will stabilize the actual transition state of the corresponding reaction, thereby lowering the activation energy and accelerating the reaction rate. nih.gov Numerous studies have successfully used phosphonate-based haptens to generate antibodies capable of hydrolyzing esters, carbonates, and amides. msu.ru
The design of the hapten is crucial for the successful induction of catalytic activity. For example, research has shown that negatively charged phosphonate derivatives are more effective at inducing esterolytic antibodies compared to neutral phosphonamidate derivatives. documentsdelivered.comresearchgate.net The electrostatic potential around the phosphonyl oxygen appears to be a key factor in this process. documentsdelivered.com The resulting catalytic antibodies often utilize specific amino acid residues, such as tyrosine, to stabilize the oxyanion hole in the transition state. researchgate.net
Theoretical Frameworks for Understanding Complex Biological Actions
The biological activity of this compound and other phosphonates is primarily understood through the lens of transition-state theory. oup.com This theory posits that enzymes accelerate reactions by binding to and stabilizing the transition state of the reaction more strongly than the ground state of the substrate. nih.gov Phosphonates, with their tetrahedral geometry, are excellent and stable mimics of the transition states of many biological reactions, particularly those involving carboxylates and phosphates. youtube.comoup.com
The inhibitory action of this compound on alanine racemase and D-alanine:D-alanine ligase is a direct consequence of this mimicry. evitachem.com The compound binds to the active site of these enzymes, effectively blocking the natural substrate and halting the catalytic cycle. evitachem.com The stability of the phosphonate group contributes to the potency of the inhibition. youtube.com
Computational models and spectroscopic techniques, such as NMR spectroscopy, are employed to study the interaction between phosphonate inhibitors and their target enzymes at a molecular level. evitachem.comnih.gov These theoretical and experimental frameworks provide detailed insights into the mechanism of action and guide the design of more potent and specific inhibitors. nih.gov
Integration of Synthetic Biology for Compound Production and Derivatization
Synthetic biology offers powerful tools for the production and modification of complex molecules like this compound and other phosphonates. nih.govresearchgate.net By harnessing and engineering biosynthetic pathways from microorganisms, it is possible to develop green and sustainable methods for producing these compounds. nih.gov
Research has focused on understanding and utilizing the genes responsible for phosphonate biosynthesis in various organisms. nih.govpnas.org The initial step in most known phosphonate biosynthetic pathways is the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233), a reaction catalyzed by the enzyme PEP mutase. nih.gov Subsequent enzymatic steps then lead to a wide variety of phosphonate natural products. nih.gov
A notable application of synthetic biology in this area is the production of aminomethylphosphonate (B1262766) (AMP), an intermediate in the biosynthesis of the antibiotic argolaphos. nih.gov By applying synthetic biology strategies, researchers have significantly improved the production of AMP in Streptomyces lividans. nih.gov This approach not only provides a more environmentally friendly route to these compounds but also opens up possibilities for creating novel derivatives with enhanced or new biological activities through the engineering of these biosynthetic pathways. researchgate.net
Q & A
Basic Research Questions
Q. How is (1-amino-2-propenyl)phosphonic acid detected and quantified in organic plant products, and what methodological challenges arise due to variable reporting limits (RLs)?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue analysis. Laboratories must report phosphonic acid and fosetyl-Al metabolites separately, as phosphonic acid concentrations are often 40× higher than fosetyl .
- Challenges : RLs for phosphonic acid vary widely (0.01–0.2 mg/kg), complicating cross-lab comparisons. For example, a lab with an RL of 0.1 mg/kg reporting "not detected" cannot be directly compared to a lab detecting 0.063 mg/kg with an RL of 0.01 mg/kg .
Q. What are the primary synthetic routes for preparing aminoalkylphosphonic acid derivatives, and how do protective groups influence reaction outcomes?
- Synthesis : Utilize hypophosphorous acid or bis(trimethylsilyl) phosphonite additions to β-(diphenylmethyl)imines. Protective groups (Fmoc, Boc, Z, trityl) stabilize intermediates and prevent side reactions during phosphonate/thiophosphonate analog synthesis .
- Example : (1-Amino-2-methylpropanephosphonous acid) is synthesized via silylated phosphonite addition to imines, followed by HCl-mediated deprotection (56% yield) .
Q. How do regulatory frameworks address phosphonic acid residues in organic agriculture, and what criteria determine compliance?
- Regulatory Guidance :
- If residues originate from unauthorized fungicides (e.g., fosetyl-Al), products violate organic standards .
- If residues derive from pre-organic management or authorized substances (below MRLs), products are compliant .
Advanced Research Questions
Q. How can researchers experimentally distinguish phosphonic acid residues originating from fosetyl-Al degradation versus endogenous plant pathways?
- Experimental Design :
Isotopic Labeling : Track ³²P-labeled fosetyl-Al to confirm degradation pathways .
Metabolite Correlation : Analyze fosetyl and phosphonic acid ratios. Fosetyl-Al degradation produces fosetyl first, followed by phosphonic acid .
Environmental Controls : Compare residues in crops grown without fosetyl-Al to identify baseline endogenous levels .
Q. What molecular dynamics (MD) approaches elucidate proton transport mechanisms in phosphonic acid-containing polymers, and how do sulfonic/phosphonic group interactions influence conductivity?
- MD Methodology : Use ab initio MD to model hydronium ion coordination. Phosphonic acid groups form compact, slow-moving ion clusters due to strong electrostatic interactions, reducing proton mobility compared to sulfonic acid groups .
- Key Insight : In hybrid sulfonic-phosphonic acid membranes, phase-separated morphologies dominate transport properties, with sulfonic acid regions facilitating faster proton hopping .
Q. What contradictions exist in phosphonic acid residue data from organic farming studies, and how should researchers address them?
- Data Conflicts :
- High Detection Rates : 36% of EU samples exceed LOQ for fosetyl/phosphonic acid, but origins (natural vs. synthetic) are often unclear .
- Analytical Variability : Discrepancies in RLs and conversion factors (e.g., phosphonic acid to fosetyl via 110/82 molecular weight ratio) skew compliance assessments .
- Resolution : Standardize RLs (e.g., 0.01 mg/kg) and require labs to report raw phosphonic acid/fosetyl data alongside converted values .
Q. How do phosphonic acid derivatives act as enzyme inhibitors, and what structural features enhance bioactivity?
- Mechanistic Insight : The phosphonate group mimics phosphate transition states, inhibiting enzymes like carboxypeptidase. Steric bulk from substituents (e.g., butyl chains in (1-aminobutyl)phosphonic acid) improves target specificity .
- Case Study : Z-F-V-*P[(P0)]F-0H, a carboxypeptidase inhibitor, leverages phosphonous acid’s tetrahedral geometry to block active sites .
Q. What advanced degradation methods mitigate environmental persistence of phosphonic acid residues?
- Strategies :
- UV Degradation : Breaks P-C bonds via photolysis, but efficiency depends on pH and co-solvents .
- Biological Remediation : Use soil microbes (e.g., Pseudomonas spp.) expressing phosphonatase enzymes to cleave C-P bonds .
Methodological Tables
Table 1 : Comparison of Phosphonic Acid Detection Methods
| Method | Sensitivity (LOQ) | Key Challenge | Reference |
|---|---|---|---|
| LC-MS/MS | 0.01 mg/kg | Variable RLs across labs | |
| Isotopic Labeling | 0.001 mg/kg | Requires synthetic ³²P-fosetyl-Al |
Table 2 : Synthetic Yields for Aminoalkylphosphonic Acids
| Compound | Protective Group | Yield (%) | Reference |
|---|---|---|---|
| (1-Amino-2-methylpropanephosphonous acid) | Trityl | 56 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
